molecular formula C22H22N2O3 B2947101 2-(3-methylphenoxy)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 1904200-77-6

2-(3-methylphenoxy)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2947101
CAS No.: 1904200-77-6
M. Wt: 362.429
InChI Key: WKGFUZOFNWBFJQ-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one is a synthetic chemical compound of significant interest in advanced medicinal chemistry and pharmacological research. With the molecular formula C₂₆H₂₄N₂O₃, this compound features a hybrid structure incorporating a quinoline moiety and a phenoxy ether chain, motifs that are prevalent in the development of bioactive molecules. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Research into quinoline-based compounds has highlighted their potential in central nervous system (CNS) drug development, with some derivatives investigated for their interaction with key neurotransmitter systems . Furthermore, quinoline derivatives have been extensively explored as versatile building blocks in molecular recognition, serving as synthetic receptors for the detection of biologically relevant carboxylic acids through hydrogen bond-mediated complexation . The specific molecular architecture of this compound, which links the quinoline system via a pyrrolidine oxygen bridge to a 3-methylphenoxy group, suggests potential for unique target engagement. This structure invites investigation into its affinity for various enzymatic targets or receptors, particularly within the context of designing and synthesizing novel therapeutic agents. Researchers may utilize this compound as a key intermediate in metal-catalyzed cross-coupling reactions, a methodology crucial for constructing complex antidepressant and neuroactive molecules . Its well-defined structure also makes it a suitable candidate for structure-activity relationship (SAR) studies, where it could be used to probe the structural requirements for activity at various biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(3-methylphenoxy)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-16-5-2-8-18(13-16)26-15-21(25)24-12-10-19(14-24)27-20-9-3-6-17-7-4-11-23-22(17)20/h2-9,11,13,19H,10,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGFUZOFNWBFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the 3-methylphenoxy group: This can be achieved by reacting 3-methylphenol with an appropriate halogenated compound under basic conditions.

    Synthesis of the quinolin-8-yloxy group: Quinoline can be functionalized at the 8-position using a halogenation reaction followed by substitution with an appropriate nucleophile.

    Coupling of the pyrrolidine ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated ethanone derivative reacts with pyrrolidine.

    Final coupling reaction: The final step involves coupling the 3-methylphenoxy group with the quinolin-8-yloxy pyrrolidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized aromatic derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted aromatic and heterocyclic derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may lend itself to the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features of the target compound with analogs from the evidence:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Functional Groups
Target Compound Pyrrolidin-1-yl ethanone 3-(quinolin-8-yloxy)pyrrolidine, 3-methylphenoxy C₂₅H₂₃N₂O₃ 399.47 Quinoline, phenoxy, ether
1-[(4aRS,6SR,8SR,8aRS)-4-Benzyl-6-hydroxy-8-(pyrrolidin-1-yl)decahydroquinoxalin-1-yl]-2-(3,4-dichlorophenyl)ethan-1-one Decahydroquinoxaline Pyrrolidin-1-yl, dichlorophenyl, benzyl, hydroxy C₃₁H₃₈Cl₂N₃O₂ 586.56 Dichlorophenyl, hydroxy, quinoxaline
1-[(3R)-3-aminopyrrolidin-1-yl]-2-[4-(hydroxymethyl)-2-methylquinolin-8-yl]ethan-1-one (A1BXR) Pyrrolidin-1-yl ethanone 3-amino-pyrrolidine, 4-hydroxymethyl-2-methylquinoline C₁₇H₂₁N₃O₂ 299.37 Quinoline, hydroxymethyl, amine
2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride Pyrrolidin-1-yl ethanone 3-fluorophenyl, piperidin-4-yl C₁₇H₂₂FN₂O·HCl 324.83 Fluorophenyl, piperidine
2-(1,3-benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one Ethanone Benzoxazolyl, pyridinyl C₁₄H₁₀N₂O₂ 238.25 Benzoxazole, pyridine
Key Observations:
  • Core Diversity: The target compound shares a pyrrolidin-1-yl ethanone core with A1BXR and the fluorophenyl-piperidine analog , but differs from the decahydroquinoxaline core in .
  • The 3-methylphenoxy moiety may increase lipophilicity relative to polar groups like hydroxymethyl (A1BXR) or amine . Piperidine-containing analogs exhibit basicity due to the nitrogen atom, whereas the target’s pyrrolidine lacks this property.

Biological Activity

2-(3-methylphenoxy)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Antiproliferative Activity

Research indicates that compounds related to quinoline derivatives exhibit significant antiproliferative properties against various cancer cell lines. In a study evaluating the effects of quinoline derivatives on MDA-MB-231 breast cancer cells, it was found that at concentrations of 10 µM and 25 µM, the viability of these cells decreased significantly, demonstrating the bioactivity potential of these compounds .

Table 1: Cell Viability Against MDA-MB-231 Cells

CompoundConcentration (µM)Viability (%)
210<47
225~30

The compound's effectiveness was measured using MTS assays, which assess cell viability by quantifying metabolic activity.

The mechanism by which this compound exerts its antiproliferative effects involves the inhibition of specific proteins associated with cancer progression. Notably, it has been shown to induce degradation of cyclin-dependent kinase 4 (Cdk4), a critical regulator in cell cycle progression and proliferation .

Table 2: GI50 Values for Selected Compounds Against PC-3 Cells

CompoundGI50 (µM)
3a48
3b28
3c37

The GI50 value represents the concentration required to inhibit cell growth by 50%, indicating that derivatives like compound 3b are particularly potent against prostate cancer cell lines (PC-3) .

Case Studies

In a series of experiments involving various quinoline derivatives, researchers demonstrated that modifications to the structure significantly impacted biological activity. For instance, compounds with different substituents exhibited varying levels of cytotoxicity across multiple cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3) .

Case Study Summary:

  • Compound Evaluation : A range of quinoline derivatives were synthesized and tested.
  • Cell Lines Tested : MDA-MB-231, PC-3, and MRC-5.
  • Findings : Most compounds displayed a significant decrease in viability for MDA-MB-231 cells at higher concentrations.

Q & A

Q. Table 1: Key Reaction Parameters

StepConditionsYield Optimization Tips
Quinoline-pyrrolidineDMF, K₂CO₃, 80°C, 18hUse anhydrous solvents
Ethanone functionalizationTHF, NaH, reflux, 24hExcess electrophile for coupling

Basic: What physicochemical properties are critical for predicting bioavailability?

Methodological Answer:
Key parameters include:

  • logP (Partition Coefficient): Use computational tools (e.g., XlogP) to predict lipophilicity. A logP of 1.8–2.5 suggests moderate membrane permeability .
  • Hydrogen Bonding: Assess donor/acceptor counts (e.g., 2 donors, 6 acceptors) to evaluate solubility and protein-binding potential .
  • Topological Polar Surface Area (TPSA): A TPSA >100 Ų may limit blood-brain barrier penetration but enhance aqueous solubility .

Q. Table 2: Computed Physicochemical Properties

ParameterValueRelevance to Bioavailability
XlogP~2.1Moderate lipophilicity
Hydrogen Bond Donors2Solubility in aqueous media
TPSA102 ŲPredicts absorption and excretion

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions .
  • Storage: Store in sealed containers at 2–8°C, away from oxidizers and moisture .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can I evaluate its biological activity while minimizing experimental bias?

Methodological Answer:

  • Experimental Design: Use randomized block designs with split plots for multi-factor studies (e.g., dose-response, cell lines). Include 4 replicates per condition to ensure statistical power .
  • Controls: Employ positive (e.g., known kinase inhibitors) and negative controls (vehicle-only).
  • Data Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means. Report p-values and confidence intervals .

Advanced: How do I assess its environmental fate and ecotoxicological risks?

Methodological Answer:

  • Degradation Studies: Perform hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV light). Monitor via HPLC-MS .
  • Bioaccumulation: Use logKow values to predict partitioning in aquatic systems. A logKow >3 suggests potential bioaccumulation .
  • Trophic Transfer: Test effects on model organisms (e.g., Daphnia magna) at cellular, organismal, and population levels .

Advanced: How can I resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Source Analysis: Compare experimental variables (e.g., cell line viability assays vs. in vivo models) .
  • Meta-Analysis: Pool data using random-effects models to account for heterogeneity. Adjust for publication bias via funnel plots .
  • Mechanistic Validation: Use knockdown (siRNA) or overexpression models to confirm target engagement .

Q. Table 3: Common Data Contradiction Sources

FactorImpact on ResultsMitigation Strategy
Cell Line VariabilityDiffering receptor expressionUse isogenic cell lines
Assay SensitivityThresholds for activityStandardize IC50 protocols

Advanced: What in silico methods predict target interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to quinoline-sensitive targets (e.g., kinase domains). Validate with MD simulations .
  • QSAR Modeling: Train models on structural analogs to predict IC50 values. Include descriptors like electronegativity and steric bulk .

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